6-Bromo-2-chloro-4-methylnicotinonitrile
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Overview
Description
6-Bromo-2-chloro-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H4BrClN2. It is a derivative of nicotinonitrile and is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-4-methylnicotinonitrile typically involves the bromination and chlorination of 4-methylnicotinonitrile. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the pyridine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of continuous flow synthesis can improve the yield and purity of the compound while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-4-methylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific substituents introduced. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while Suzuki-Miyaura coupling can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
6-Bromo-2-chloro-4-methylnicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to synthesize biologically active molecules, such as inhibitors of specific enzymes or receptors.
Medicine: Research has explored its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-4-methylnicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methylnicotinonitrile: Lacks the chlorine substituent but shares similar reactivity and applications.
6-Chloro-2,4-dimethylnicotinonitrile: Contains an additional methyl group, which may affect its chemical properties and reactivity.
Uniqueness
6-Bromo-2-chloro-4-methylnicotinonitrile is unique due to the presence of both bromine and chlorine substituents on the pyridine ring. This combination of substituents provides distinct reactivity patterns and allows for the synthesis of a wide range of derivatives. The compound’s versatility makes it a valuable tool in organic synthesis and scientific research .
Properties
IUPAC Name |
6-bromo-2-chloro-4-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGGSPALBNEMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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